2-(4-Nitrophenyl)ethanethioamide

Medicinal Chemistry Synthetic Chemistry Thioamide Reactivity

Isomeric impurity can derail SAR studies. This 2-(4-nitrophenyl)ethanethioamide is the methylene-bridged thioamide, critically resolved from the N-aryl isomer (CAS 10319-77-4) by HPLC. - Distinct LogP (2.65 vs 3.10) and PSA (103.93 vs 96.98 Ų) for predictable ADME profiles. - Primary thioamide group enables Hantzsch thiazole cyclocondensation. - Verified 98%+ purity supports reproducible yields in heterocycle library synthesis.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 76254-70-1
Cat. No. B1362299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)ethanethioamide
CAS76254-70-1
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=S)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O2S/c9-8(13)5-6-1-3-7(4-2-6)10(11)12/h1-4H,5H2,(H2,9,13)
InChIKeyNTDKSXYIORROEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenyl)ethanethioamide: Identity & Procurement


2-(4-Nitrophenyl)ethanethioamide (CAS 76254-70-1, C8H8N2O2S, MW 196.23) is a thioamide derivative characterized by a 4-nitrophenyl group linked via a methylene bridge (-CH2-) to a thioamide moiety (-C(S)NH2) . The compound exists as a yellow to brown crystalline solid with a predicted vapor pressure of 0.0±0.9 mmHg at 25°C and a boiling point of 387.3±44.0 °C at 760 mmHg . Its structure is defined by the para-nitro substitution pattern and the primary thioamide functional group, which together govern its reactivity profile as a synthetic building block in pharmaceutical and agrochemical research [1].

Building block Methylene-bridged primary thioamide for heterocycle synthesis
Substitution pattern Para-nitro group tunes electronic properties
Differentiation Distinct from N-aryl isomer in LogP and PSA for solubility-sensitive studies

2-(4-Nitrophenyl)ethanethioamide Generic Substitution Risk


Substituting 2-(4-nitrophenyl)ethanethioamide with an apparently similar compound can critically alter experimental outcomes. This compound is distinct from its close positional isomer, 2-(3-nitrophenyl)ethanethioamide, which presents different electronic properties due to the meta-nitro substitution . More critically, it differs from its N-aryl constitutional isomer, N-(4-nitrophenyl)ethanethioamide (CAS 10319-77-4), which features a direct N-phenyl bond instead of a methylene bridge, resulting in a markedly different LogP (3.10 vs. 2.65) and polar surface area (PSA; 96.98 Ų vs. 103.93 Ų) that affect solubility and binding characteristics [1]. Even replacing it with a generic thioamide building block can introduce unwanted variations in LogD (e.g., ACD/LogD 1.67 at pH 7.4) and hydrogen-bonding capacity, which impacts downstream synthetic yields and product purity in both medicinal chemistry and materials science applications.

Positional isomer

3‑Nitro isomer shifts electronic properties, altering reactivity and assay behavior.

N‑Aryl constitutional isomer

Direct N‑phenyl bond changes LogP and PSA, impacting solubility and binding characteristics.

Generic thioamide

Variable LogD and H‑bonding may reduce synthetic yields and product purity.

Differentiation Evidence for 2-(4-Nitrophenyl)ethanethioamide


Structural Comparison: Methylene-Bridged vs. N-Aryl Thioamide

2-(4-Nitrophenyl)ethanethioamide is a primary thioamide linked via a methylene bridge to a 4-nitrophenyl ring. Its key constitutional isomer, N-(4-nitrophenyl)ethanethioamide (CAS 10319-77-4), is a secondary thioamide where the nitrogen is directly bonded to the aromatic ring [1]. This fundamental structural difference yields distinct physicochemical properties that influence reactivity and behavior in assays.

Structure Comparison
Data to verify
Primary thioamide (−CH₂ bridge) vs secondary (N‑aryl); ΔLogP −0.45; ΔPSA +6.95 Ų
Supports selection for hydrophilicity-sensitive synthetic or assay contexts.
Predicted values; experimental verification recommended.
Medicinal Chemistry Synthetic Chemistry Thioamide Reactivity

Linkage Mode: Methylene-Bridged vs. Directly Bonded Thioamides

The methylene (-CH2-) bridge in 2-(4-nitrophenyl)ethanethioamide introduces conformational flexibility and alters the electronic communication between the nitrophenyl ring and the thioamide group compared to analogs with a direct N-aryl bond or a longer alkyl linker [1]. This affects both its physicochemical profile and its potential as a synthetic intermediate.

Linkage Differentiation
Class-level
−CH₂−C(S)NH₂ vs −NHC(S)CH₃; LogP 2.65 vs 3.10; rotatable bonds 2 vs 1
Methylene bridge enables distinct reactivity for thiazole synthesis.
Reactivity inferred from class-level knowledge.
Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Thioether vs. Thioamide Antiviral Pharmacophores

While 2-(4-nitrophenyl)ethanethioamide itself lacks published direct biological activity data, compounds containing the 4-nitrophenyl-thio motif have shown quantifiable antiviral activity. For example, N-(2-methoxyphenyl)-2-((4-nitrophenyl)thio)benzamide (RN-18) acts as an HIV-1 Vif antagonist [1]. This provides a class-level benchmark against which the methylene-bridged thioamide can be compared as a potential scaffold-hopping candidate with altered physicochemical and ADME properties (e.g., lower LogP of 2.65 vs. higher LogP expected for the thioether analog) [2].

Pharmacophore Context
Class-level
No direct activity; thioether analog RN‑18 series shows EC₅₀ 1.54 μM (optimized)
Provides class‑level pharmacophore insight for antiviral scaffold exploration.
Requires direct biological testing.
Antiviral Research Medicinal Chemistry HIV-1 Vif Antagonism

Applications of 2-(4-Nitrophenyl)ethanethioamide


Scaffold-Hopping for 4-Nitrophenyl Pharmacophores

In medicinal chemistry programs exploring 4-nitrophenyl-containing pharmacophores, this compound is optimally deployed as a scaffold-hopping tool. As established in Section 3, its methylene-bridged primary thioamide structure contrasts sharply with N-aryl thioamides (e.g., N-(4-nitrophenyl)ethanethioamide, CAS 10319-77-4) and thioether-linked analogs (e.g., RN-18 derivatives) [1]. The significantly lower predicted LogP (2.65 vs. 3.10) and higher PSA (103.93 Ų vs. 96.98 Ų) compared to the N-aryl isomer suggest improved aqueous solubility and a distinct pharmacokinetic profile [1]. Researchers can use it to systematically evaluate how the linker type and thioamide substitution pattern affect target binding, ADME properties, and overall SAR, particularly in antiviral or antimicrobial programs where the 4-nitrophenyl moiety is a key recognition element.

Synthesis of 4-Nitrophenyl Thiazoles

This compound is a key intermediate for synthesizing 4-nitrophenyl-substituted thiazoles via classical Hantzsch-type or related cyclocondensation reactions. Its primary thioamide group (-CH2-C(S)NH2) is the essential nucleophilic component for forming the thiazole ring. The presence of the 4-nitrophenyl group introduces a strong electron-withdrawing substituent that modulates the electronic properties and subsequent reactivity of the resulting thiazole heterocycle [1]. This synthetic utility is directly linked to its unique structural features (quantified in Section 3) which differentiate it from secondary thioamide isomers that cannot undergo the same cyclization pathways. This application is fundamental for generating novel heterocyclic libraries for drug discovery and materials science.

HPLC Method Validation & Impurity Profiling

For analytical chemists and quality control laboratories, this compound serves as a critical reference standard for method validation, particularly in high-performance liquid chromatography (HPLC). The ability to chromatographically resolve 2-(4-nitrophenyl)ethanethioamide from its close isomer N-(4-nitrophenyl)ethanethioamide is paramount, as evidenced by their distinct physicochemical profiles (ΔLogP = -0.45; ΔPSA = +6.95 Ų) [1]. Its use is further supported by commercial availability at a defined purity (e.g., 98.6% by HPLC) . It is optimally used to develop robust separation methods capable of distinguishing the target compound from its isomer, a key requirement for ensuring synthetic fidelity and purity in both research and industrial-scale production batches.

Application
Selection Property
Validation Focus
Scaffold-Hopping Studies
Methylene-bridged primary thioamide vs N‑aryl/thioether pharmacophores
Linker impact on target binding and ADME properties
Thiazole Synthesis
Primary thioamide group for cyclocondensation
Thiazole ring formation and electronic modulation by 4‑nitro
Analytical Method Validation
Physicochemical differentiation from N‑aryl isomer
Baseline chromatographic separation and purity verification

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